4-Bromo-2-(2-(4-ethoxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
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Overview
Description
Preparation Methods
The synthesis of 4-Bromo-2-(2-(4-ethoxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the hydrazone intermediate: This step involves the reaction of 4-ethoxybenzoyl chloride with hydrazine hydrate to form the corresponding hydrazone.
Bromination: The hydrazone intermediate is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position on the phenyl ring.
Esterification: The final step involves the esterification of the brominated hydrazone with 4-methoxybenzoic acid under acidic conditions to yield the target compound
Chemical Reactions Analysis
4-Bromo-2-(2-(4-ethoxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives
Scientific Research Applications
4-Bromo-2-(2-(4-ethoxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties, which can be applied in the development of sensors and electronic devices.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-(4-ethoxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-Bromo-2-(2-(4-ethoxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can be compared with similar compounds such as:
4-Bromo-2-(2-(4-ethoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: This compound has a similar structure but with a chlorine atom instead of a methoxy group, which can lead to different chemical and biological properties.
4-Bromo-2-(2-(2-ethoxybenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate: This compound has an ethoxy group instead of a methoxy group, which can affect its reactivity and applications.
4-Bromo-2-(2-(3-methoxybenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate:
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its properties and applications.
Properties
CAS No. |
765910-90-5 |
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Molecular Formula |
C24H21BrN2O5 |
Molecular Weight |
497.3 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[(4-ethoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C24H21BrN2O5/c1-3-31-21-11-4-16(5-12-21)23(28)27-26-15-18-14-19(25)8-13-22(18)32-24(29)17-6-9-20(30-2)10-7-17/h4-15H,3H2,1-2H3,(H,27,28)/b26-15+ |
InChI Key |
QKJUMFZHOSDPNJ-CVKSISIWSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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